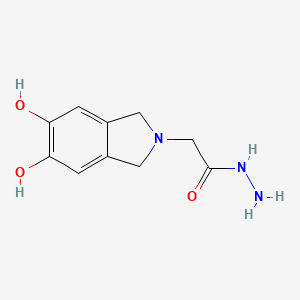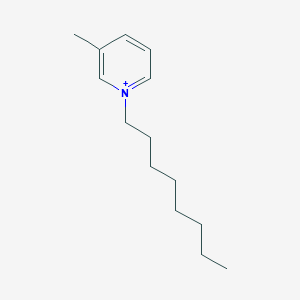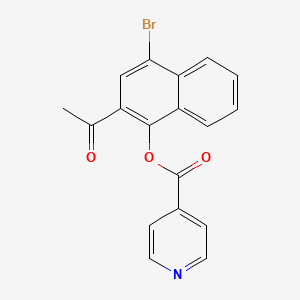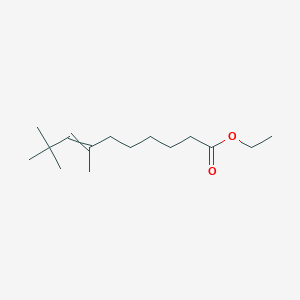
Ethyl 7,9,9-trimethyldec-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7,9,9-trimethyldec-7-enoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from 7,9,9-trimethyldec-7-enoic acid and ethanol. This compound is known for its unique structure, which includes a double bond at the 7th position and three methyl groups at the 7th and 9th positions of the decenoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,9,9-trimethyldec-7-enoate typically involves the esterification of 7,9,9-trimethyldec-7-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7,9,9-trimethyldec-7-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Carboxylic acids and ethanol.
Applications De Recherche Scientifique
Ethyl 7,9,9-trimethyldec-7-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Ethyl 7,9,9-trimethyldec-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The double bond and methyl groups in the compound also contribute to its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 7,9,9-trimethyldec-7-enoate can be compared with other similar compounds such as:
- Ethyl 7,9,9-trimethyl-1,4-dithiospiro[4.5]dec-6-ene-8-carboxylate
- 7,9,9-trimethyldec-6-en-5-one
- Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino[1,2-b]quinoline-8-carboxylate
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its ester group and specific placement of methyl groups and double bond, which contribute to its distinct chemical properties and applications.
Propriétés
Numéro CAS |
654068-34-5 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
ethyl 7,9,9-trimethyldec-7-enoate |
InChI |
InChI=1S/C15H28O2/c1-6-17-14(16)11-9-7-8-10-13(2)12-15(3,4)5/h12H,6-11H2,1-5H3 |
Clé InChI |
BXOZXVRMXLTRGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCC(=CC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


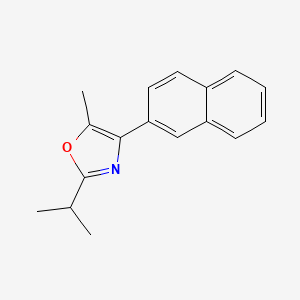
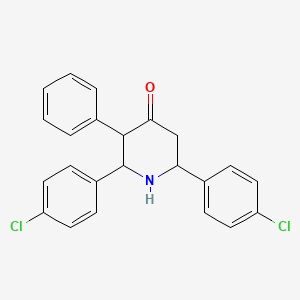
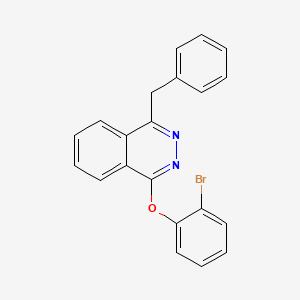
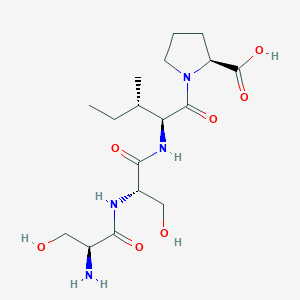
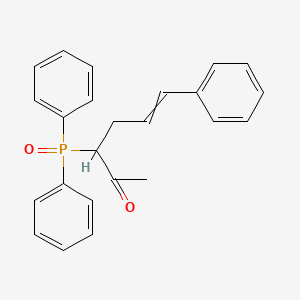
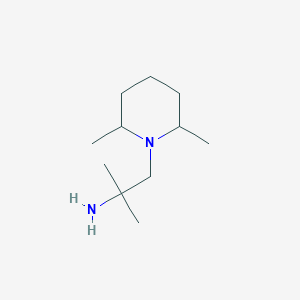
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
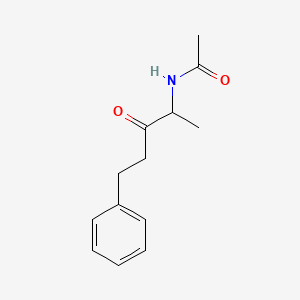
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
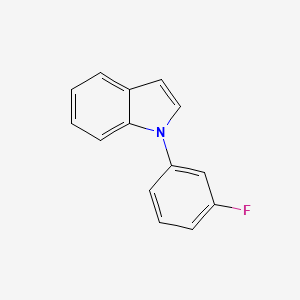
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
